molecular formula C9H14BrNOS B12493464 2-{[(4-Bromothiophen-2-yl)methyl]amino}-2-methylpropan-1-ol

2-{[(4-Bromothiophen-2-yl)methyl]amino}-2-methylpropan-1-ol

Cat. No.: B12493464
M. Wt: 264.18 g/mol
InChI Key: CVDLAPHTZAEZMB-UHFFFAOYSA-N
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Description

2-{[(4-Bromothiophen-2-yl)methyl]amino}-2-methylpropan-1-ol is an organic compound with the molecular formula C9H14BrNOS and a molecular weight of 264.18 g/mol . This compound is characterized by the presence of a bromothiophene moiety, an amino group, and a hydroxyl group, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

The synthesis of 2-{[(4-Bromothiophen-2-yl)methyl]amino}-2-methylpropan-1-ol typically involves the reaction of 4-bromothiophene-2-carboxaldehyde with an appropriate amine and a reducing agent. One common method includes the use of sodium borohydride as the reducing agent in an ethanol solvent . The reaction conditions generally require refluxing the mixture for several hours, followed by purification through recrystallization or chromatography.

Chemical Reactions Analysis

2-{[(4-Bromothiophen-2-yl)methyl]amino}-2-methylpropan-1-ol undergoes various chemical reactions, including:

Common reagents used in these reactions include sodium borohydride, potassium permanganate, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-{[(4-Bromothiophen-2-yl)methyl]amino}-2-methylpropan-1-ol has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-{[(4-Bromothiophen-2-yl)methyl]amino}-2-methylpropan-1-ol involves its interaction with specific molecular targets. The bromothiophene moiety can interact with various enzymes and receptors, leading to changes in cellular pathways. The amino and hydroxyl groups can form hydrogen bonds with biological molecules, affecting their function and activity .

Comparison with Similar Compounds

Similar compounds to 2-{[(4-Bromothiophen-2-yl)methyl]amino}-2-methylpropan-1-ol include:

The uniqueness of this compound lies in its combination of functional groups, which allows for a wide range of chemical reactions and applications.

Properties

Molecular Formula

C9H14BrNOS

Molecular Weight

264.18 g/mol

IUPAC Name

2-[(4-bromothiophen-2-yl)methylamino]-2-methylpropan-1-ol

InChI

InChI=1S/C9H14BrNOS/c1-9(2,6-12)11-4-8-3-7(10)5-13-8/h3,5,11-12H,4,6H2,1-2H3

InChI Key

CVDLAPHTZAEZMB-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CO)NCC1=CC(=CS1)Br

Origin of Product

United States

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